![molecular formula C24H23F2N3O B244481 2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)
2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide, commonly known as FBP, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. FBP is a small molecule that belongs to the class of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of FBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, FBP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. FBP has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
FBP has been shown to have a range of biochemical and physiological effects in various cell types and tissues. For example, FBP has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. FBP has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, FBP has been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FBP for lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and receptors. FBP is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, one of the main limitations of FBP is its low solubility in water, which can make it difficult to administer in vivo. In addition, FBP has not yet been extensively tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on FBP, including the development of new synthesis methods to improve its yield and purity, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the evaluation of its safety and efficacy in clinical trials. In addition, FBP may have potential applications in other areas of research, such as drug discovery and chemical biology. Overall, FBP is a promising compound that has the potential to make a significant contribution to the field of pharmacology and biomedical research.
Synthesemethoden
The synthesis of FBP involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing FBP is the Buchwald-Hartwig coupling reaction, which involves the reaction of 4-(2-fluorobenzyl)piperazine and 4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide in the presence of a palladium catalyst. The reaction is carried out under specific conditions of temperature, pressure, and solvent, and the yield of FBP is typically around 70%.
Wissenschaftliche Forschungsanwendungen
FBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, FBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FBP has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurological disorders. In inflammation research, FBP has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C24H23F2N3O |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H23F2N3O/c25-22-7-3-1-5-18(22)17-28-13-15-29(16-14-28)20-11-9-19(10-12-20)27-24(30)21-6-2-4-8-23(21)26/h1-12H,13-17H2,(H,27,30) |
InChI-Schlüssel |
BHLKHSMKPIJLPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
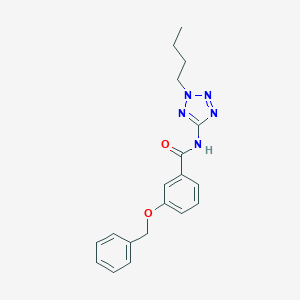


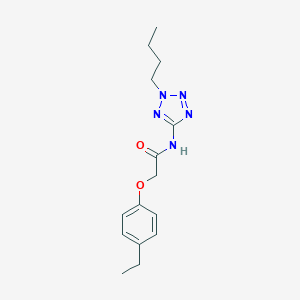
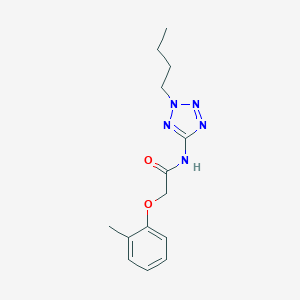
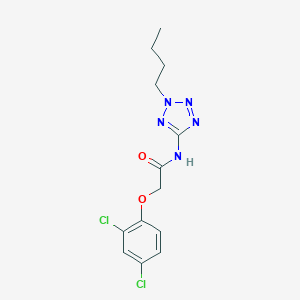
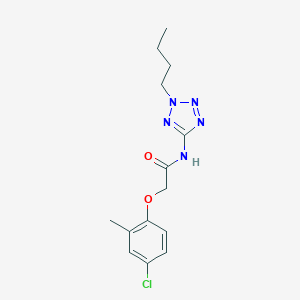
![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)